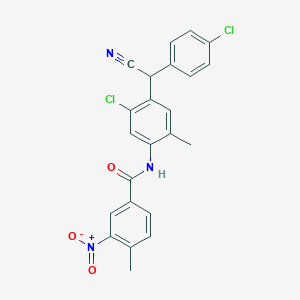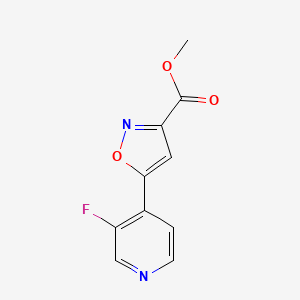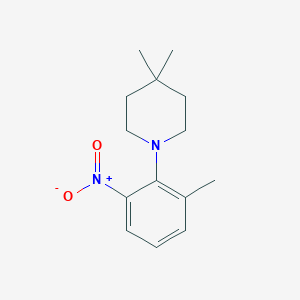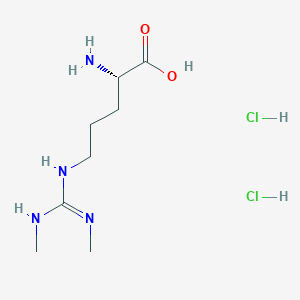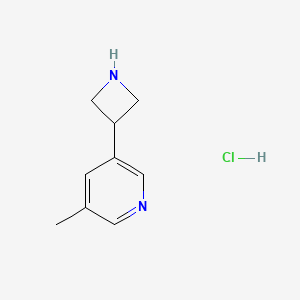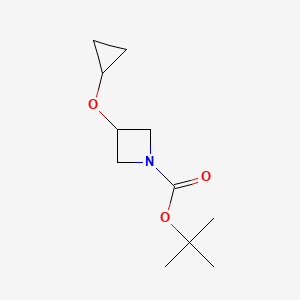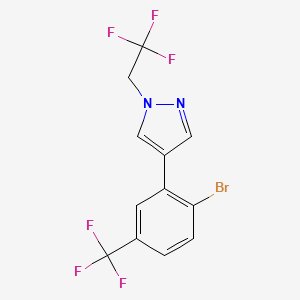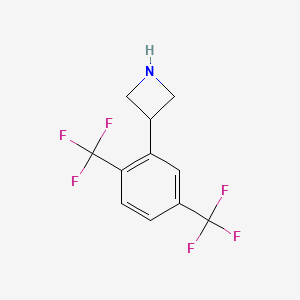
4,8-Dimethylquinoline-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,8-Dimethylquinoline-3-carboxylic acid is a chemical compound with the molecular formula C12H11NO2 and a molecular weight of 201.22 g/mol . It is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Méthodes De Préparation
The synthesis of 4,8-Dimethylquinoline-3-carboxylic acid can be achieved through various synthetic routes. One common method involves the Friedlaender condensation of 2-aminoacetophenone with ethyl acetoacetate in the presence of a catalytic amount of PEG-supported sulfonic acid . This reaction is typically carried out at room temperature in solvents such as methanol, ether, acetonitrile, or dichloromethane .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often utilize continuous flow reactors and other advanced technologies to ensure high yield and purity .
Analyse Des Réactions Chimiques
4,8-Dimethylquinoline-3-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include molecular bromine, glacial acetic acid, and other halogenating agents .
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can yield dihydroquinoline derivatives.
Substitution: Halogenation reactions, such as the addition of bromine, can lead to the formation of brominated quinoline derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
4,8-Dimethylquinoline-3-carboxylic acid has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In medicinal chemistry, quinoline derivatives are known for their anticancer, antioxidant, anti-inflammatory, antimalarial, and antimicrobial activities . This compound is also used in the synthesis of various heterocyclic compounds, which have potential therapeutic applications .
In the field of proteomics research, this compound is used as a reagent for the study of protein interactions and functions . Its unique chemical properties make it a valuable tool for researchers in these areas.
Mécanisme D'action
The mechanism of action of 4,8-Dimethylquinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. Quinoline derivatives are known to interact with DNA and RNA, inhibiting the replication of certain pathogens . They can also inhibit the activity of enzymes involved in various biological processes, leading to their therapeutic effects .
Comparaison Avec Des Composés Similaires
4,8-Dimethylquinoline-3-carboxylic acid can be compared with other similar compounds, such as 4-hydroxy-5,8-dimethylquinoline-3-carboxylic acid and 7,8-dimethyl-4-hydroxyquinoline-3-carboxylic acid . These compounds share a similar quinoline backbone but differ in their functional groups and substitution patterns. The presence of different functional groups can significantly impact their chemical reactivity and biological activity .
Propriétés
Numéro CAS |
1031929-51-7 |
|---|---|
Formule moléculaire |
C12H11NO2 |
Poids moléculaire |
201.22 g/mol |
Nom IUPAC |
4,8-dimethylquinoline-3-carboxylic acid |
InChI |
InChI=1S/C12H11NO2/c1-7-4-3-5-9-8(2)10(12(14)15)6-13-11(7)9/h3-6H,1-2H3,(H,14,15) |
Clé InChI |
VCTLRAXEFNWJOG-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C(=CC=C1)C(=C(C=N2)C(=O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![O-[4-(Trifluoromethoxy)benzyl]hydroxylamine Hydrochloride](/img/structure/B13714974.png)
